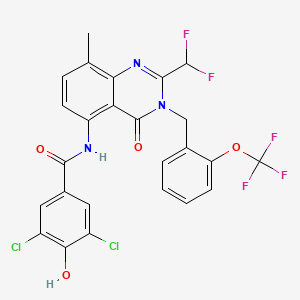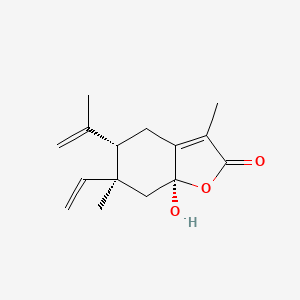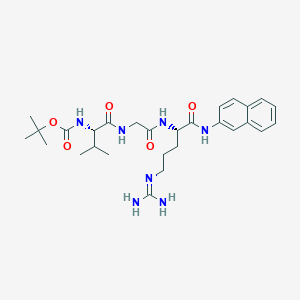
Icmt-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-5 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CaaX motifs. This modification is crucial for the proper localization and function of these proteins, many of which are involved in oncogenic processes .
Preparation Methods
The synthesis of Icmt-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
Icmt-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Icmt-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: Researchers use this compound to investigate the effects of ICMT inhibition on cell signaling and protein localization.
Medicine: this compound shows potential as a therapeutic agent in cancer treatment due to its ability to inhibit the post-translational modification of oncogenic proteins.
Industry: The compound is used in the development of new drugs targeting ICMT and related pathways
Mechanism of Action
Icmt-IN-5 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the proper localization and function of these proteins, many of which are involved in cell signaling pathways such as the Ras/Raf/Mek/Erk pathway. By preventing the methylation of these proteins, this compound can reduce their oncogenic potential and inhibit cancer cell growth .
Comparison with Similar Compounds
Icmt-IN-5 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor, but with lower solubility and bioavailability compared to this compound.
UCM-1336: A potent ICMT inhibitor used in glioblastoma research.
Compound 2: A newly identified ICMT inhibitor with improved water solubility compared to cysmethynil
This compound stands out due to its balanced properties of potency, specificity, and solubility, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28FNO |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
NFWPGISCHCCXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




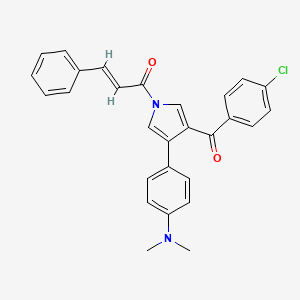
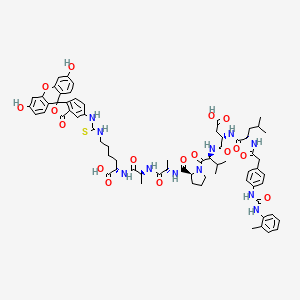
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
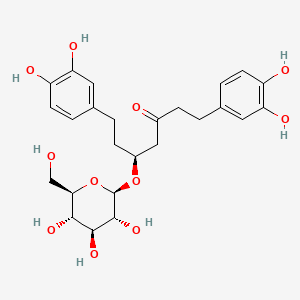
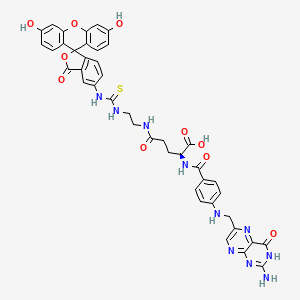
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
